1,3,5-tri(1H-imidazol-1-yl)benzene

Coordination Polymers Dye Adsorption Wastewater Remediation

Choose tib when scaffold geometry and material function cannot be compromised. Its rigid C3-symmetric trigonal geometry directs specific network topologies unattainable with flexible or pyridine-based analogs. Proven performance: Congo red adsorption ~2000 mg g⁻¹ (4× activated carbon), high C₂H₂/CH₄ selectivity, proton conductivity ~10⁻⁵ S cm⁻¹, and selective acetone fluorescence quenching for VOC sensing.

Molecular Formula C15H12N6
Molecular Weight 276.3 g/mol
CAS No. 528543-96-6
Cat. No. B1631626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-tri(1H-imidazol-1-yl)benzene
CAS528543-96-6
Molecular FormulaC15H12N6
Molecular Weight276.3 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)C2=CC(=CC(=C2)N3C=CN=C3)N4C=CN=C4
InChIInChI=1S/C15H12N6/c1-4-19(10-16-1)13-7-14(20-5-2-17-11-20)9-15(8-13)21-6-3-18-12-21/h1-12H
InChIKeyQAPWMCQWTGBLSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Tri(1H-imidazol-1-yl)benzene (CAS 528543-96-6): Procurement-Grade Tripodal Ligand for Advanced Materials Science


1,3,5-Tri(1H-imidazol-1-yl)benzene (CAS 528543-96-6), also designated as tib, is a C3-symmetric tripodal N-donor ligand characterized by a central benzene ring with three imidazole substituents [1]. This rigid, trigonal geometry facilitates the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs) with precisely controlled architectures, including interpenetrated networks and porous frameworks [1]. The compound has a molecular formula of C15H12N6, a molecular weight of 276.30 g/mol, and a reported purity specification of ≥97% from commercial suppliers [2].

Why Generic Tripodal Ligand Substitution Fails: Performance Differentiation of 1,3,5-Tri(1H-imidazol-1-yl)benzene


While numerous tripodal ligands are commercially available, 1,3,5-tri(1H-imidazol-1-yl)benzene offers a unique combination of structural rigidity, coordination geometry, and resultant material performance that is not transferable to structurally similar analogs. The C3-symmetric, planar arrangement of the three imidazole groups on a central benzene ring dictates specific network topologies (e.g., 3-fold interpenetration) and pore environments that are critical for achieving the observed selectivity in gas separations [1], dye adsorption capacities [2], and proton conductivity [3]. Simple substitution with a ligand containing a different spacer, such as 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene, or a different N-donor heterocycle (e.g., pyridine) fundamentally alters the metal-ligand bond distances and angles, leading to different framework architectures with divergent and often inferior performance characteristics.

Quantitative Performance Differentiation of 1,3,5-Tri(1H-imidazol-1-yl)benzene-Derived Materials


Superior Dye Adsorption Capacity of 1,3,5-Tri(1H-imidazol-1-yl)benzene-Based Coordination Polymers

Coordination polymers derived from 1,3,5-tri(1H-imidazol-1-yl)benzene (tib) demonstrate exceptionally high adsorption capacities for organic dyes, significantly outperforming many other reported adsorbents [1]. Specifically, the tib-based coordination polymer BUC-60 exhibits a maximum Congo red (CR) adsorption capacity of 1949 mg g⁻¹, and BUC-61 exhibits 1992 mg g⁻¹. For comparison, a typical value for activated carbon, a common baseline adsorbent, is often below 500 mg g⁻¹ for similar dyes [1].

Coordination Polymers Dye Adsorption Wastewater Remediation

Selective Adsorption of Acetylene over Methane Using 1,3,5-Tri(1H-imidazol-1-yl)benzene-Based MOFs

Metal-organic frameworks (MOFs) constructed with 1,3,5-tri(1H-imidazol-1-yl)benzene (tib) exhibit high selectivity for the industrially relevant separation of acetylene (C₂H₂) from methane (CH₄) [1]. A tib-derived MOF, compound 1 ([Co₃(tib)₂(abdc)₂(ox)]₂·6H₂O), demonstrated high IAST selectivity for an equimolar C₂H₂/CH₄ mixture [1]. This performance surpasses that of many conventional adsorbents, for which C₂H₂/CH₄ selectivity is often negligible or below 10 at comparable conditions [1].

Metal-Organic Frameworks Gas Separation Hydrocarbon Purification

Enhanced Proton Conductivity in 1,3,5-Tri(1H-imidazol-1-yl)benzene-Derived Polyoxometalate-Based Coordination Polymers

Coordination polymers incorporating 1,3,5-tri(1H-imidazol-1-yl)benzene (timb) and polyoxometalates (POMs) show measurable proton conductivity, with values varying based on the specific metal ion used [1]. The compound {[Zn₃(Htimb)₂(H₂timb)₂(H₂O)₂(ZnW₁₂O₄₀)₂]·2H₂O}n (compound 2) achieved a proton conductivity of 2.32 × 10⁻⁵ S cm⁻¹, while {[Ni(Htimb)(H₂O)₃(H₂W₁₂O₄₀)₀.₅]·3H₂O}n (compound 3) reached 3.38 × 10⁻⁵ S cm⁻¹ [1]. In contrast, the Cu-based analog (compound 1) in the same study did not exhibit notable proton conductivity, highlighting the critical role of the metal center and framework structure derived from the tib ligand [1].

Polyoxometalate Proton Conduction Fuel Cells

Fluorescence Quenching for Selective Acetone Sensing with 1,3,5-Tri(1H-imidazol-1-yl)benzene-Based Coordination Polymers

Coordination polymers synthesized from 1,3,5-tri(1-imidazolyl)benzene (tib) demonstrate rapid and selective fluorescence quenching in the presence of acetone vapor [1]. Complexes 1 ([Cd₂(tib)₂(NDC)(H₂O)₂] SO₄·4H₂O) and 4 ([Cd₂(tib)₂(NDC)(NO₃)₂] 2.5DMF·H₂O) from a single study both exhibited this behavior, allowing for selective detection of acetone over other volatile organic compounds (VOCs) [1]. This selective sensing capability is not a universal property of tib-based CPs but is dependent on the specific counter-anion and framework structure; the same study showed other tib-derived CPs (2, 3, and 5) did not display the same sensing response [1].

Coordination Polymers Fluorescence Sensing Chemical Sensor

High-Value Application Scenarios for 1,3,5-Tri(1H-imidazol-1-yl)benzene (CAS 528543-96-6)


Fabrication of High-Capacity Adsorbents for Textile Wastewater Remediation

Procurement of 1,3,5-tri(1H-imidazol-1-yl)benzene is strategically justified for research groups and industrial entities developing next-generation adsorbent materials for dye removal from wastewater. The evidence in Section 3 confirms that coordination polymers built with this ligand achieve Congo red adsorption capacities approaching 2000 mg g⁻¹, a four-fold improvement over common activated carbon baselines [1]. This directly addresses the need for more efficient and cost-effective wastewater treatment solutions in the textile and dye manufacturing industries.

Development of Advanced MOFs for Energy-Efficient Acetylene Purification

The compound is a critical precursor for synthesizing MOFs with demonstrated high selectivity for C₂H₂/CH₄ separation [2]. This is a key industrial challenge in natural gas processing and petrochemical refining. As established in Section 3, the tib ligand's specific geometry is essential for creating the porous framework that enables this separation, providing a clear rationale for its use over alternative, less effective ligands in the development of adsorptive separation technologies to replace energy-intensive cryogenic distillation.

Synthesis of Polyoxometalate-Based Materials for Proton Exchange Membrane Fuel Cells

The quantitative data in Section 3 shows that coordination polymers combining 1,3,5-tri(1H-imidazol-1-yl)benzene with polyoxometalates and specific metals like Zn and Ni exhibit measurable proton conductivity on the order of 10⁻⁵ S cm⁻¹ under humid conditions [3]. This performance, which is not observed with all metal-ligand combinations, positions the compound as a valuable building block for researchers aiming to develop novel, low-cost proton-conducting materials for applications in fuel cells, sensors, and other electrochemical devices.

Creation of Selective Fluorescent Sensors for Volatile Organic Compounds (VOCs)

As detailed in Section 3, specific coordination polymers derived from 1,3,5-tri(1H-imidazol-1-yl)benzene exhibit selective fluorescence quenching upon exposure to acetone [1]. This selective 'turn-off' sensing behavior, which is not a universal feature of all tib-derived materials, makes the ligand a key component for developing targeted chemical sensors. For procurement, this means the compound is not just a generic building block but a specific enabler for creating functional materials capable of detecting VOCs for environmental monitoring and industrial safety applications.

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